molecular formula C26H27N3O5S B2407480 4-(((1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate CAS No. 1396879-77-8

4-(((1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Cat. No.: B2407480
CAS No.: 1396879-77-8
M. Wt: 493.58
InChI Key: UQEDPUWTAOLTAW-UHFFFAOYSA-N
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Description

4-(((1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a useful research compound. Its molecular formula is C26H27N3O5S and its molecular weight is 493.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been evaluated for anti-inflammatory activity . These compounds have shown significant inhibition of COX-1 and COX-2 enzymes , which play a crucial role in the inflammatory response.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibitory effects on COX-1 and COX-2 enzymes . These enzymes are involved in the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This could result in a decrease in inflammation at the cellular level.

Properties

IUPAC Name

oxalic acid;4-[[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS.C2H2O4/c25-14-19-6-8-20(9-7-19)16-28-17-21-10-12-27(13-11-21)15-23-18-29-24(26-23)22-4-2-1-3-5-22;3-1(4)2(5)6/h1-9,18,21H,10-13,15-17H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEDPUWTAOLTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CSC(=N3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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